4-Isothiocyanatobiphenyl
Overview
Description
4-Isothiocyanatobiphenyl is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure. This compound is known for its applications in various fields, including liquid crystal technology and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isothiocyanatobiphenyl can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-amine with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve biphenyl-4-amine in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and less toxic reagents, such as carbon disulfide and amines, can be employed to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Addition Reactions: The compound can react with nucleophiles to form addition products, such as isothiocyanate adducts.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, under mild conditions.
Addition Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Thioureas, thiocarbamates, and other derivatives.
Addition Reactions: Isothiocyanate adducts.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
4-Isothiocyanatobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of liquid crystals for display technologies, due to its high birefringence and stability.
Mechanism of Action
The mechanism of action of 4-isothiocyanatobiphenyl involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects. The compound can modulate signaling pathways and induce cellular responses, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
4-Isothiocyanatobiphenyl can be compared with other isothiocyanate compounds, such as:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
This compound is unique due to its biphenyl structure, which imparts specific physical and chemical properties. This structure contributes to its high birefringence, making it particularly valuable in liquid crystal applications. Additionally, its reactivity and stability make it a versatile compound for various scientific and industrial uses.
By understanding the properties, synthesis, and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies and therapies based on this compound.
Properties
IUPAC Name |
1-isothiocyanato-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSJFXXQNITBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164688 | |
Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-24-3 | |
Record name | 4-Isothiocyanato-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72181 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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